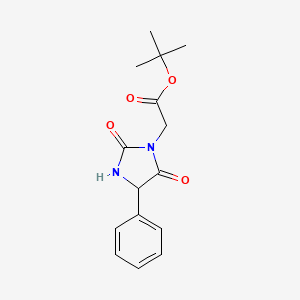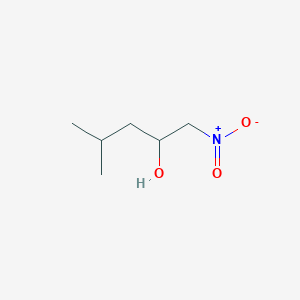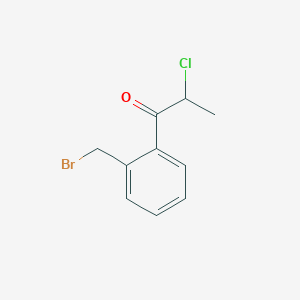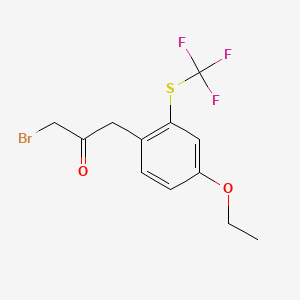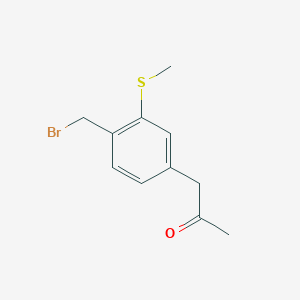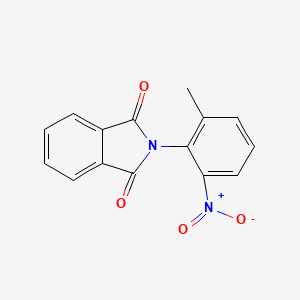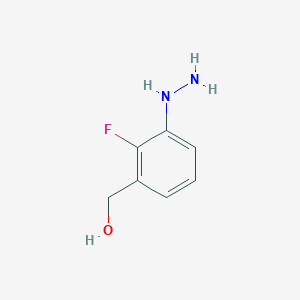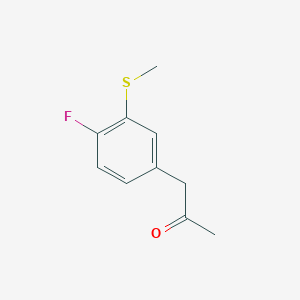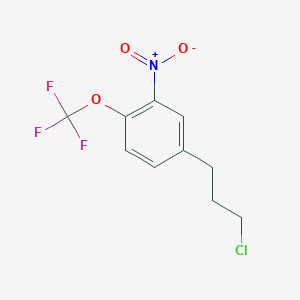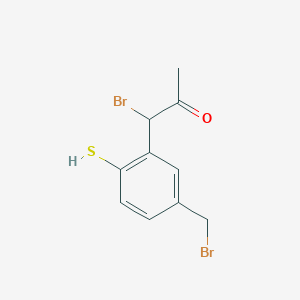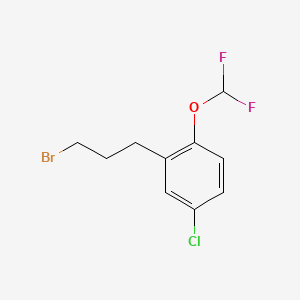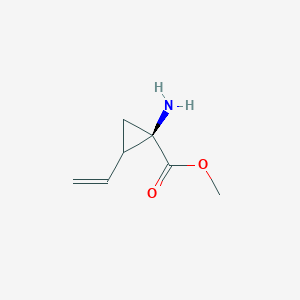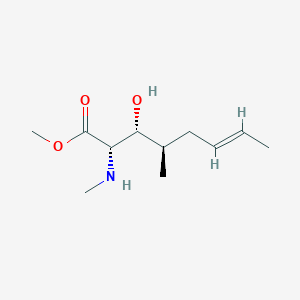
Methyl (2S,3R,4R,6E)-3-hydroxy-2-(methylamino)-4-methyl-6-octenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate may involve large-scale esterification processes, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the oct-6-enoate moiety can be reduced to form a saturated ester.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and methylamino groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Methyl (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoate: Lacks the double bond present in methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate.
Methyl (2S,3R,4R,6E)-3-hydroxy-4-ethyl-2-(methylamino)oct-6-enoate: Contains an ethyl group instead of a methyl group at the 4-position.
Uniqueness
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in its structure
属性
分子式 |
C11H21NO3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC 名称 |
methyl (E,2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-8(2)10(13)9(12-3)11(14)15-4/h5-6,8-10,12-13H,7H2,1-4H3/b6-5+/t8-,9+,10-/m1/s1 |
InChI 键 |
OWQHDOCNDDUTOX-RNWMEYJFSA-N |
手性 SMILES |
C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)OC)NC)O |
规范 SMILES |
CC=CCC(C)C(C(C(=O)OC)NC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


